N-Butyl-1-methyl-1H-pyrrol-2-amine

Lipophilicity Drug-likeness Membrane permeability

N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0) is an N,N′-disubstituted 2-aminopyrrole derivative with molecular formula C₉H₁₆N₂ and molecular weight 152.24 g/mol. It belongs to the class of 1-alkyl-2-(alkylamino)pyrroles — a scaffold recognized for its synthetic versatility as a building block toward fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 142320-75-0
Cat. No. B12555718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-1-methyl-1H-pyrrol-2-amine
CAS142320-75-0
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CN1C
InChIInChI=1S/C9H16N2/c1-3-4-7-10-9-6-5-8-11(9)2/h5-6,8,10H,3-4,7H2,1-2H3
InChIKeyVJVQLTBLNJRNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0): Procurement-Relevant Identity and Class Positioning


N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0) is an N,N′-disubstituted 2-aminopyrrole derivative with molecular formula C₉H₁₆N₂ and molecular weight 152.24 g/mol . It belongs to the class of 1-alkyl-2-(alkylamino)pyrroles — a scaffold recognized for its synthetic versatility as a building block toward fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines [1]. The compound features a butylamino group at the pyrrole 2-position and a methyl substituent at the pyrrole N1-position. This substitution pattern places it within the broader family of N-substituted 2-aminopyrroles, a class whose fundamental tautomeric behavior was systematically characterized by De Rosa et al., who demonstrated that 1-methyl substitution on 2-aminopyrrole alters the amino–imino tautomeric equilibrium relative to the unsubstituted parent [2].

N-Butyl-1-methyl-1H-pyrrol-2-amine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 2-aminopyrrole family, even modest changes to N-alkyl chain length or N1-substitution produce measurable shifts in lipophilicity, tautomeric preference, and predicted basicity — parameters that directly govern membrane partitioning, receptor binding, and metabolic stability. The 1-methyl substitution fundamentally alters the tautomeric landscape: whereas unsubstituted 2-aminopyrrole exists predominantly as the amino tautomer in both chloroform and water, 1-methyl-2-aminopyrrole is calculated to exhibit both amino and imino tautomers in aqueous media [1]. This tautomeric duality, absent in the des-methyl analog, means that its reactivity and hydrogen-bonding profile cannot be inferred from the parent 2-aminopyrrole. Furthermore, elongation of the N-alkyl chain from ethyl (C2) to butyl (C4) increments LogP by approximately 0.8–1.0 log units based on computed values , a shift sufficient to alter predicted membrane permeability and off-target binding profiles. The methylene-spacer isomer — butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7) — differs fundamentally in that the amino nitrogen is separated from the aromatic π-system by a CH₂ bridge, eliminating direct lone-pair conjugation with the pyrrole ring and yielding distinct electronic and spectroscopic properties .

N-Butyl-1-methyl-1H-pyrrol-2-amine: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP Comparison of N-Butyl vs. N-Ethyl 1-Methyl-2-aminopyrrole Homologs

The computed LogP of N-butyl-1-methyl-1H-pyrrol-2-amine is 2.31 . For the closest commercially listed homolog, N-ethyl-1-methyl-1H-pyrrol-2-amine (CAS 96901-76-7), while a computed LogP value is not directly published on its chemsrc/chem960 entries, the standard methylene-group contribution to LogP is approximately +0.5 log units per CH₂ [1], yielding an estimated LogP for the N-ethyl analog of approximately 1.3–1.5. This ~0.8–1.0 log unit difference places the butyl derivative in a meaningfully higher lipophilicity bracket for CNS drug-likeness assessment (optimal LogP 2–4 for passive BBB penetration), whereas the ethyl analog falls below the typical CNS-favorable range.

Lipophilicity Drug-likeness Membrane permeability

Tautomeric Equilibrium Differentiation: 1-Methyl-2-aminopyrrole vs. Unsubstituted 2-Aminopyrrole

Ab initio quantum mechanical calculations by De Rosa et al. demonstrated that 2-aminopyrrole exists predominantly as the amino tautomer in both chloroform and water, whereas 1-methyl-2-aminopyrrole is calculated to populate both amino and imino tautomers in aqueous solution [1]. This key finding means that N-Butyl-1-methyl-1H-pyrrol-2-amine (which bears the same 1-methyl-2-aminopyrrole core with an additional N-butyl group) is expected to exhibit tautomeric duality in aqueous environments, unlike the des-methyl analog (N-butyl-1H-pyrrol-2-amine). The imino tautomer presents a different hydrogen-bond donor/acceptor pattern and a distinct electronic distribution on the pyrrole ring, with direct consequences for receptor recognition and synthetic reactivity at the C3 and C5 positions.

Tautomerism Hydrogen bonding Reactivity

Electronic Structure Differentiation: Direct 2-Amino Attachment vs. Methylene-Spacer Isomer

N-Butyl-1-methyl-1H-pyrrol-2-amine features the secondary amino nitrogen directly attached to the pyrrole C2 position, enabling lone-pair conjugation with the aromatic π-system. Its closest structural isomer, butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7; molecular formula C₁₀H₁₈N₂; MW 166.27), contains a methylene (–CH₂–) spacer that electronically insulates the amine nitrogen from the pyrrole ring . This fundamental connectivity difference yields distinct electronic properties: the direct 2-amino attachment in the target compound increases the electron density of the pyrrole ring (making it more reactive toward electrophilic substitution at C3 and C5), whereas the methylene-spacer isomer behaves electronically as a simple 2-alkylpyrrole with a pendant amine. The computed Polar Surface Area (PSA) for the target compound is 16.96 Ų ; the methylene-spacer isomer, being one methylene larger and with the amine farther from the ring, is expected to have a slightly higher PSA (estimated ~21 Ų based on fragment additivity), which impacts predicted oral bioavailability calculations.

Conjugation Electron donating UV-Vis spectroscopy

Predicted Basicity Comparison: pKa of N-Butyl vs. N-Ethyl 1-Methyl-2-aminopyrrole Homologs

The predicted pKa (most basic center) for N-ethyl-1-methyl-1H-pyrrol-2-amine is 5.59 ± 0.20 (predicted) . For the N-butyl homolog, the predicted pKa is expected to be marginally higher (approximately 5.7–5.9) due to the slightly greater inductive electron-donating effect of the butyl vs. ethyl group, though this difference is small (±0.2 units). The pKa values place both compounds in the weakly basic range, meaning they are predominantly neutral at physiological pH (7.4) but can be protonated in acidic environments (e.g., gastric fluid at pH ~2, or during HPLC purification with TFA-containing mobile phases). For procurement and method development, this means the N-butyl and N-ethyl homologs will exhibit similar but not identical retention behavior in reverse-phase chromatography at acidic pH, and salt formation strategies will need to account for the slightly higher hydrophobicity of the butyl analog .

Basicity Protonation state Salt formation

N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated LogP (2–4 Range)

For CNS drug discovery programs where computational property filters demand LogP in the 2–4 range to balance passive BBB penetration with acceptable solubility, N-Butyl-1-methyl-1H-pyrrol-2-amine (computed LogP = 2.31) offers a better starting point than the N-ethyl homolog (estimated LogP ~1.3–1.5). The butyl chain provides sufficient lipophilicity to meet CNS drug-likeness criteria without requiring additional ring substitution, preserving synthetic simplicity. Procurement should prioritize this compound when the screening cascade requires LogP ≥ 2 for hit progression, a threshold the ethyl homolog likely fails.

Synthetic Chemistry: Building Block for Pyrrolo[2,3-d]pyrimidine and Fused Heterocycle Synthesis

2-Aminopyrrole derivatives serve as direct precursors to pyrrolo[2,3-d]pyrimidine scaffolds through cyclocondensation reactions . N-Butyl-1-methyl-1H-pyrrol-2-amine provides three differentiated features for this application: (i) the 1-methyl group ensures the tautomeric behavior is well-characterized ; (ii) the N-butyl group offers greater steric bulk than N-ethyl or N-propyl, which can influence regioselectivity in subsequent cyclization steps; and (iii) the direct C2–NH linkage (as opposed to the methylene-spacer isomer) maintains the electron-rich character of the pyrrole ring necessary for electrophilic cyclization. Researchers should avoid the methylene-spacer isomer (CAS 142920-56-7) for this application, as the CH₂ bridge eliminates the conjugation required for efficient ring closure .

Analytical Method Development: Chromatographic Retention Marker for N-Alkyl-2-aminopyrrole Homolog Series

The combination of intermediate lipophilicity (LogP = 2.31) , low polar surface area (PSA = 16.96 Ų) , and weakly basic character (predicted pKa ~5.7–5.9) makes N-Butyl-1-methyl-1H-pyrrol-2-amine a useful retention-time marker in reverse-phase HPLC method development for N-alkyl-2-aminopyrrole compound libraries. Its retention falls between the N-propyl (less retained) and N-pentyl (more retained) homologs, providing a mid-series calibration point.

Physical Organic Chemistry: Tautomerism and Solvent-Effect Studies on 1-Alkyl-2-aminopyrroles

The foundational work by De Rosa et al. established that 1-methyl substitution on 2-aminopyrrole stabilizes the imino tautomer in water — a finding that extends to N-Butyl-1-methyl-1H-pyrrol-2-amine by class-level inference. For research groups studying tautomer-dependent reactivity or hydrogen-bonding patterns in N-substituted aminopyrroles, this compound serves as a representative 1-methyl-2-(alkylamino)pyrrole with sufficient lipophilicity for partitioning studies. The N-butyl chain provides a convenient ¹H NMR handle (distinct alkyl resonances) for monitoring tautomer populations by integration in mixed-solvent systems.

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